molecular formula C9H9NO4S B12884310 6-(2-Hydroxyethanesulfinyl)-1,3-benzoxazol-2(3H)-one CAS No. 289499-48-5

6-(2-Hydroxyethanesulfinyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B12884310
CAS No.: 289499-48-5
M. Wt: 227.24 g/mol
InChI Key: CWNXKELNAQBHGH-UHFFFAOYSA-N
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Description

6-((2-Hydroxyethyl)sulfinyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzo[d]oxazole core structureBenzo[d]oxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Hydroxyethyl)sulfinyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with ethylene sulfoxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the benzo[d]oxazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-((2-Hydroxyethyl)sulfinyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

6-((2-Hydroxyethyl)sulfinyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential neuroprotective effects and ability to reduce neurotoxicity in cell models.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 6-((2-Hydroxyethyl)sulfinyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3), which are involved in cell survival and apoptosis pathways. Additionally, it can decrease the expression of nuclear factor-kappa B (NF-κB), which plays a role in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Hydroxyethyl)sulfinyl)benzo[d]oxazol-2(3H)-one is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to other benzo[d]oxazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

6-(2-hydroxyethylsulfinyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-3-4-15(13)6-1-2-7-8(5-6)14-9(12)10-7/h1-2,5,11H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNXKELNAQBHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)CCO)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725273
Record name 6-(2-Hydroxyethanesulfinyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289499-48-5
Record name 6-(2-Hydroxyethanesulfinyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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